molecular formula C21H25N3O B2477695 (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one CAS No. 551921-11-0

(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one

Cat. No. B2477695
CAS RN: 551921-11-0
M. Wt: 335.451
InChI Key: VYEJTRLKPAIQAL-VAWYXSNFSA-N
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Description

(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one (MPTP) is a synthetic compound that has been studied extensively in the scientific community for its potential in a variety of applications. MPTP is known for its unique properties, including its ability to act as a substrate for the enzyme monoamine oxidase B (MAO-B). This has enabled researchers to study the effects of MAO-B inhibition on various biochemical and physiological processes. In addition, MPTP has been used in numerous laboratory experiments to study the effects of oxidative stress, as well as to study the effects of various drugs on the central nervous system.

Scientific Research Applications

Crystallographic Studies

(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one and its derivatives have been studied for their crystal structures. A study by (Little, Jenkins, & Vaughan, 2008) discusses the crystal structure of a related compound, methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, which exhibits a typical chair conformation in its piperazine ring.

Neuroprotective Properties

Compounds structurally related to (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one have shown promise in neuroprotection. (Chenard et al., 1995) investigated a compound with similar structural elements, identifying it as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, showing neuroprotective effects in cultured hippocampal neurons.

Antitumor Activity

A series of compounds, including ones structurally similar to (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one, have been synthesized and evaluated for their antitumor activity. (Naito et al., 2005) reported that these compounds exhibited potent antitumor activity against several tumor cells, including human carcinoma, without causing undesirable effects in mice.

Chemical Synthesis and Biological Activities

The synthesis and evaluation of similar compounds have been explored for various biological activities. (Tirlapur & Noubade, 2010) synthesized compounds related to (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one and evaluated them for antimicrobial and analgesic activities.

Catalysis in Organic Synthesis

Compounds with similar structural features have been utilized in catalysis for organic synthesis. (Niknam et al., 2013) described the use of silica-bonded N-propylpiperazine as a catalyst for the synthesis of various derivatives, demonstrating the potential for such structures in facilitating organic reactions.

properties

IUPAC Name

(E)-3-(4-methylanilino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-17-3-7-19(8-4-17)22-12-11-21(25)18-5-9-20(10-6-18)24-15-13-23(2)14-16-24/h3-12,22H,13-16H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEJTRLKPAIQAL-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one

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